2-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide
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Overview
Description
2-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide is a complex organic compound with the molecular formula C18H11ClN2OS and a molecular weight of 338.81 g/mol . This compound is characterized by its unique structure, which includes a furo[2,3-d]pyrimidine core substituted with chlorophenyl and phenyl groups, as well as a sulfide linkage.
Preparation Methods
The synthesis of 2-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorophenyl group: This step often involves nucleophilic substitution reactions where a chlorophenyl group is introduced to the core structure.
Addition of the phenyl group: This can be done through electrophilic aromatic substitution reactions.
Formation of the sulfide linkage: This step typically involves the reaction of a thiol with a halogenated precursor to form the sulfide bond.
Industrial production methods may vary, but they generally follow similar principles, with optimization for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfide linkage to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
2-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and interactions, particularly those involving sulfide linkages.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide involves its interaction with specific molecular targets and pathways. The sulfide linkage and aromatic groups allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to changes in cellular processes and biological outcomes, making it a valuable tool in biochemical and pharmacological research.
Comparison with Similar Compounds
2-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfide can be compared with other similar compounds, such as:
2-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfoxide: This compound has an oxidized sulfide linkage, which can alter its reactivity and biological activity.
2-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl sulfone: Further oxidation of the sulfide linkage results in a sulfone, which has different chemical and physical properties.
2-Chlorophenyl 6-phenylfuro[2,3-d]pyrimidin-4-yl thiol:
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2-chlorophenyl)sulfanyl-6-phenylfuro[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2OS/c19-14-8-4-5-9-16(14)23-18-13-10-15(12-6-2-1-3-7-12)22-17(13)20-11-21-18/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBAYCSIEGVLNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3SC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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